N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide
Description
Properties
IUPAC Name |
N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-14(23-17(20-11)12-5-3-2-4-6-12)9-16(22)21-13-7-8-15(18)19-10-13/h2-8,10H,9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRZIPPGMCOWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NC3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-tubercular research. This article presents a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key Features:
- Molecular Weight: 305.83 g/mol
- Functional Groups: Includes a chloropyridine moiety and a thiazole ring, which are known for their biological activities.
Anticancer Activity
Research has indicated that compounds containing thiazole derivatives exhibit significant anticancer properties. In one study, various thiazole derivatives were synthesized and evaluated against several cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The results demonstrated that certain derivatives had potent antiproliferative effects and induced apoptosis in cancer cells.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6f | A549 | 5.67 | Induction of apoptosis via caspase activation |
| 6g | C6 | 4.23 | DNA synthesis inhibition |
These findings suggest that this compound may similarly exhibit anticancer activity through mechanisms involving apoptosis and cell cycle arrest.
Anti-Tubercular Activity
The compound's potential as an anti-tubercular agent has also been explored. In a study focused on novel substituted benzamide derivatives, several compounds were synthesized and tested against Mycobacterium tuberculosis H37Ra. The most active compounds demonstrated low IC50 values ranging from 1.35 to 2.18 µM.
Table 2: Anti-Tubercular Activity of Related Compounds
| Compound ID | IC50 (µM) | IC90 (µM) | Toxicity (HEK-293 Cells) |
|---|---|---|---|
| 6a | 1.35 | 3.73 | Non-toxic |
| 6e | 2.18 | 4.00 | Non-toxic |
This data indicates that the thiazole-containing compounds have promising anti-tubercular properties, which could extend to this compound.
Study on Thiazole Derivatives
In a comprehensive study published in European Journal of Medicinal Chemistry, researchers synthesized and evaluated a series of thiazole derivatives for their biological activities. The study highlighted that modifications in the thiazole ring significantly influenced the anticancer activity, indicating structure-activity relationships that could be relevant for this compound.
Mechanistic Insights
Mechanistic studies involving docking simulations have shown that compounds similar to this compound interact effectively with target proteins involved in cancer progression and bacterial survival mechanisms. These interactions suggest potential pathways for therapeutic applications.
Comparison with Similar Compounds
Chloropyridine-Thiazole Derivatives
Compound 5f () : 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide
- Key Differences : Replaces the 4-methyl-2-phenylthiazole with a 6-(4-chlorophenyl)imidazo[2,1-b]thiazole.
- Properties : Melting point 215–217°C, yield 72%. The imidazothiazole core may enhance π-π stacking interactions compared to the simpler thiazole in the target compound.
- Activity : Imidazothiazole derivatives often exhibit enhanced binding to biological targets due to increased planarity and electronic effects .
Compound 5h () : N-(6-Chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
Fluorine-Substituted Analogues
- Compound 5g () : 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-fluoropyridin-3-yl)acetamide
- Key Differences : Replaces the 6-chloro substituent on pyridine with fluorine.
- Properties : Melting point 211–213°C, yield 74%. Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets.
- Activity : Fluorinated pyridines are common in drug design for improved bioavailability and target engagement .
Derivatives with Triazole Linkages
- Compound 9f (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]acetamide Key Differences: Incorporates a triazole-benzodiazole phenoxymethyl linker instead of a direct acetamide-thiazole bridge. Synthesis: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) used for triazole formation, contrasting with simpler condensation reactions for the target compound .
Polysubstituted 5-Acylamino-1,3-Thiazoles
- Compound 4da () : N-[2-(4-Chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide
- Key Differences : Replaces the acetamide-pyridine group with a benzamide and introduces a hydroxyl group on the thiazole.
- Properties : Synthesized via catalyst-free Hantzsch cyclization (90–95% yield), offering advantages in purity and scalability.
- Activity : Hydroxy groups may confer antioxidant or metal-chelating properties absent in the target compound .
Trifluoromethyl-Benzothiazole Analogues
- EP3348550A1 Derivatives () : e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Key Differences : Trifluoromethyl group on benzothiazole instead of chloropyridine.
- Properties : The CF3 group enhances lipophilicity and metabolic resistance, critical for CNS-targeting agents.
- Synthesis : Requires specialized fluorination steps, unlike the straightforward chlorination in the target compound .
Discussion of Substituent Effects
- Chlorine vs. Fluorine in 5g offers similar effects with smaller steric bulk .
- Triazole Linkers : The triazole in 9f introduces conformational rigidity and additional hydrogen-bonding sites, which could enhance selectivity for specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
